

C18H15ClN6S chemical structure and properties

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Compound of Interest

Compound Name: **C18H15ClN6S**
Cat. No.: **B15172026**

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In-Depth Technical Guide: C18H15ClN6S

Compound Name: 2-{{5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl}thio}acetohydrazide

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula **C18H15ClN6S**, identified as 2-{{5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl}thio}acetohydrazide. This molecule belongs to the 1,2,4-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed information on the compound's structure, properties, synthesis, and biological activities based on available scientific literature.

Chemical Structure and Properties

The chemical structure of 2-{{5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl}thio}acetohydrazide is characterized by a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group, a phenyl group, and a thioacetohydrazide moiety.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. It is important to note that experimentally determined values for this specific compound are not widely available in the public domain; therefore, some properties may be predicted based on its structure.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₅ ClN ₆ S	-
Molecular Weight	402.87 g/mol	Calculated
IUPAC Name	2-{{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide}	
Appearance	Likely a solid at room temperature	Inferred from similar compounds
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Likely soluble in organic solvents like DMSO and DMF	Inferred from similar compounds

Synthesis

The synthesis of 2-{{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves a multi-step process starting from a substituted benzoic acid. The general synthetic route is outlined below.

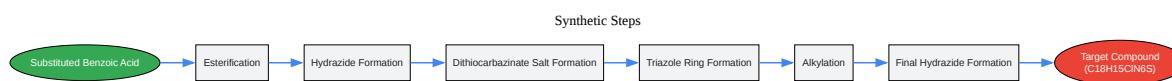
Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives

The synthesis of the parent 1,2,4-triazole-3-thiol is a common precursor for this class of compounds. A general procedure is as follows:

- **Esterification:** A substituted benzoic acid (e.g., 4-chlorobenzoic acid) is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

- **Hydrazide Formation:** The resulting ester is then treated with hydrazine hydrate to yield the corresponding benzohydrazide.
- **Dithiocarbazinate Salt Formation:** The benzohydrazide is reacted with carbon disulfide in an alkaline alcoholic solution (e.g., potassium hydroxide in ethanol) to form the potassium dithiocarbazinate salt.
- **Triazole Ring Formation:** The potassium salt is then cyclized with hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
- **Alkylation and Hydrazide Formation:** The thiol group of the triazole is then alkylated with an appropriate halo-ester (e.g., ethyl chloroacetate). The resulting ester is subsequently reacted with hydrazine hydrate to yield the final acetohydrazide product.

Logical Workflow for Synthesis:



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Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Biological Activity and Experimental Protocols

Derivatives of 1,2,4-triazole are well-documented for their broad spectrum of biological activities. The primary activities associated with compounds of this class are antimicrobial and antioxidant effects.

Antimicrobial Activity

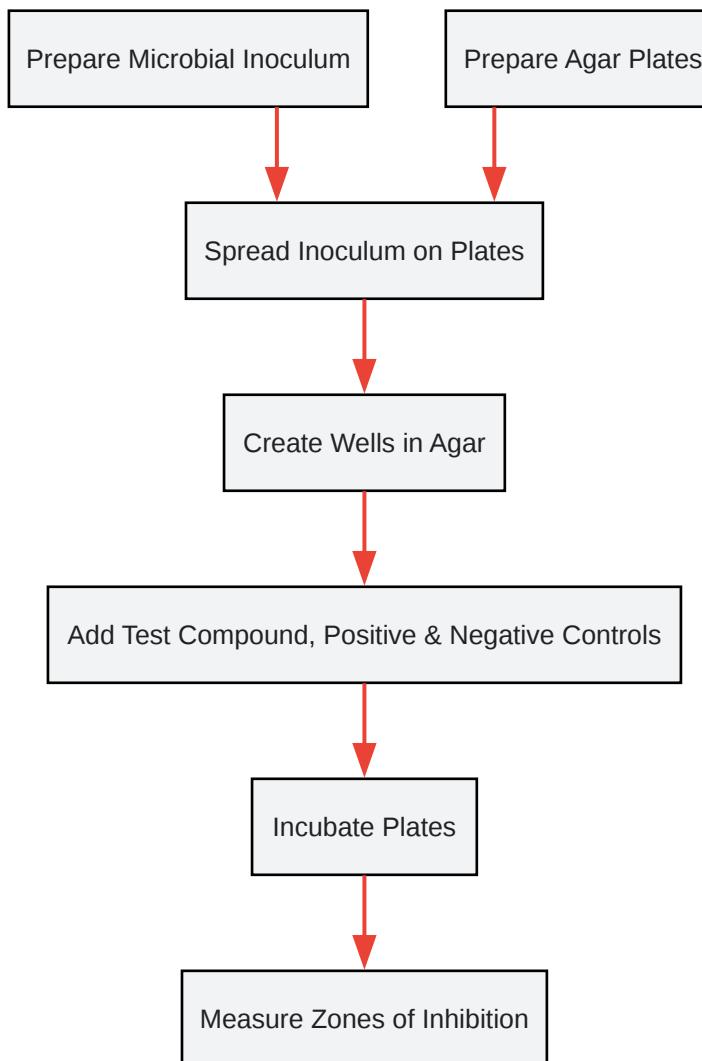
Experimental Protocol: Agar Well Diffusion Method

A common method to assess the antimicrobial activity of a compound is the agar well diffusion assay.

- Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).
- Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the surface of the agar.
- Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
- Compound Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A positive control (a known antibiotic) and a negative control (the solvent alone) are also included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
- Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow for Antimicrobial Assay:

Antimicrobial Assay Workflow



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